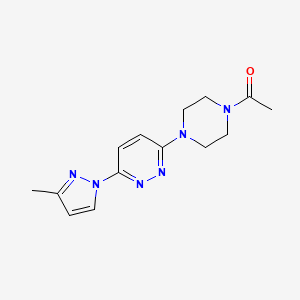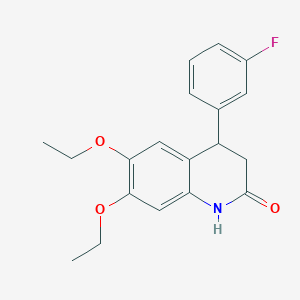
N-(3-acetylphenyl)-3-(5-methyl-2-furyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-3-(5-methyl-2-furyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of an acetylphenyl group and a methyl-furyl group attached to an acrylamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-(5-methyl-2-furyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-acetylphenylamine and 5-methyl-2-furylacrylic acid.
Amidation Reaction: The 3-acetylphenylamine is reacted with 5-methyl-2-furylacrylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired acrylamide.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-acetylphenyl)-3-(5-methyl-2-furyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-3-(5-methyl-2-furyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-3-(5-methyl-2-furyl)acrylamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-acetylphenyl)-3-(2-furyl)acrylamide: Similar structure but with a different furyl group.
N-(3-acetylphenyl)-3-(5-methyl-2-thienyl)acrylamide: Similar structure but with a thienyl group instead of a furyl group.
Uniqueness
N-(3-acetylphenyl)-3-(5-methyl-2-furyl)acrylamide is unique due to the presence of both an acetylphenyl group and a methyl-furyl group, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
(E)-N-(3-acetylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11-6-7-15(20-11)8-9-16(19)17-14-5-3-4-13(10-14)12(2)18/h3-10H,1-2H3,(H,17,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKHBWJQAIKMGG-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-[(E)-hydroxyiminomethyl]-2,4,6-trimethylphenyl]methyl acetate](/img/structure/B5528729.png)

![[4-(2-morpholin-4-ylbenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5528738.png)
![N-[4-(4-pyridinylmethyl)phenyl]-1-pyrrolidinesulfonamide](/img/structure/B5528750.png)


![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5528763.png)
![3-(3-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5528777.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(6-cyclopropyl-4-pyrimidinyl)-3-pyrrolidinyl]-3-(methylthio)propanamide hydrochloride](/img/structure/B5528782.png)
![1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-3-phenyl-3-pyrrolidinol](/img/structure/B5528789.png)
![4-[12-(MORPHOLIN-4-YL)-5A,6,7,8,9,9A-HEXAHYDRO-5,10-DIOXATETRAPHEN-9A-YL]MORPHOLINE](/img/structure/B5528797.png)

![{4-[3-(1,3-benzothiazol-2-yl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5528819.png)
![1-cyclopentyl-N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5528824.png)
